molecular formula C6H14N2O B8481733 3-Aminomethyl-3-hydroxypiperidine

3-Aminomethyl-3-hydroxypiperidine

Cat. No. B8481733
M. Wt: 130.19 g/mol
InChI Key: PEGYOPOXCNMJFA-UHFFFAOYSA-N
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Patent
US05173484

Procedure details

5.1 g (27.1 mmol) of methyl 3-aminomethyl-3-hydroxypiperidine-1-carboxylate are heated overnight under reflux with 15.8 g of Ba(OH)2. 8H2O in 150 ml of water. The product is filtered off from BaCO3 with suction and concentrated. The residue is boiled five times using 70 ml of dioxane each time, and the dioxane solutions are concentrated and distilled.
Name
methyl 3-aminomethyl-3-hydroxypiperidine-1-carboxylate
Quantity
5.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([OH:13])[CH2:8][CH2:7][CH2:6][N:5](C(OC)=O)[CH2:4]1>O>[NH2:1][CH2:2][C:3]1([OH:13])[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1

Inputs

Step One
Name
methyl 3-aminomethyl-3-hydroxypiperidine-1-carboxylate
Quantity
5.1 g
Type
reactant
Smiles
NCC1(CN(CCC1)C(=O)OC)O
Step Two
Name
Ba(OH)2
Quantity
15.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered off from BaCO3 with suction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
the dioxane solutions are concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
NCC1(CNCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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